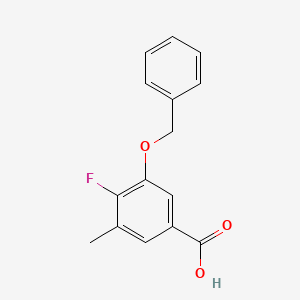![molecular formula C21H26N2O2S B13894747 N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide is a complex organic compound with the molecular formula C21H26N2O2S and a molecular weight of 370.5083 . This compound is characterized by its unique bicyclo[1.1.1]pentanyl structure, which is a highly strained and rigid framework. The presence of dibenzylamino and methanesulfonamide groups further adds to its chemical complexity and potential reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibenzylamino)-1-bicyclo[111]pentanyl]-N-methyl-methanesulfonamide typically involves multiple steps, starting from readily available precursors The key steps include the formation of the bicyclo[11Common reagents used in these steps include strong bases, nucleophiles, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure optimal reactivity and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentanyl core provides a unique spatial arrangement that can enhance binding affinity and selectivity. The dibenzylamino and methanesulfonamide groups contribute to the compound’s overall reactivity and ability to form stable complexes with its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide: shares similarities with other bicyclo[1.1.1]pentane derivatives, such as those containing different substituents on the bicyclo[1.1.1]pentane core.
Other sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a highly strained bicyclo[1.1.1]pentane core with the dibenzylamino and methanesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C21H26N2O2S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-22(26(2,24)25)20-15-21(16-20,17-20)23(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
Clave InChI |
WKJJSADNEXOMDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)
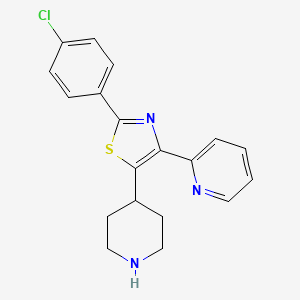

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
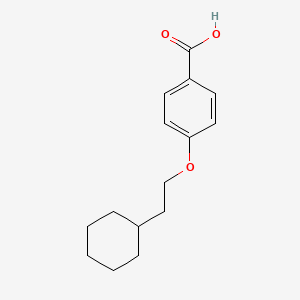
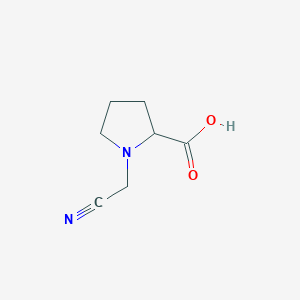
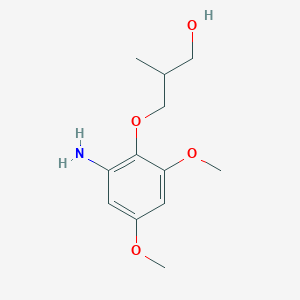

![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
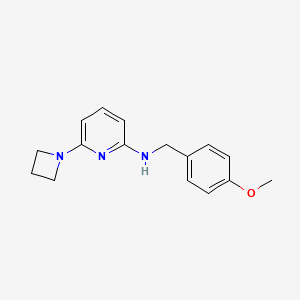
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
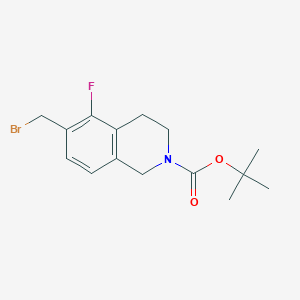
![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
